BenchChemオンラインストアへようこそ!

2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Lipophilicity LogP SAR

2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (CAS 1258649-65-8) is a heterocyclic small molecule (C13H10BrNOS, MW 308.19) comprising a partially saturated benzothiazolone core with a 4-bromophenyl substituent at the 2-position. It is commercially available as a research-grade building block (typical purity ≥95%) from multiple vendors.

Molecular Formula C13H10BrNOS
Molecular Weight 308.2 g/mol
CAS No. 1258649-65-8
Cat. No. B1522674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
CAS1258649-65-8
Molecular FormulaC13H10BrNOS
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)SC(=N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H10BrNOS/c14-9-6-4-8(5-7-9)13-15-10-2-1-3-11(16)12(10)17-13/h4-7H,1-3H2
InChIKeyQTIKHTMMYJIJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (CAS 1258649-65-8): Scientific Procurement & Baseline Characterization


2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (CAS 1258649-65-8) is a heterocyclic small molecule (C13H10BrNOS, MW 308.19) comprising a partially saturated benzothiazolone core with a 4-bromophenyl substituent at the 2-position . It is commercially available as a research-grade building block (typical purity ≥95%) from multiple vendors . The compound belongs to the 2-aryl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one family, a scaffold investigated for histone deacetylase (HDAC) inhibition and antitumor applications [1]. Its key physicochemical identifier is a LogP of 3.74 , positioning it as a moderately lipophilic analog within this series.

Why Generic Substitution Fails for 2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one


Substitution within the 2-aryl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one series is non-trivial because the 4-position substituent on the phenyl ring directly modulates lipophilicity, which in turn governs membrane permeability, metabolic stability, and target binding . The 4-bromo derivative (LogP 3.74) occupies a distinct lipophilicity window—significantly more lipophilic than the 4-fluoro analog (LogP 3.47) and less lipophilic than the 4-chloro analog (LogP 3.98) . In tetrahydrobenzothiazole-based HDAC inhibitors, even subtle changes in the 2-aryl substituent can shift HDAC isoform selectivity and antiproliferative potency by several-fold [1]. Consequently, selecting a generic analog without verifying the substituent-specific property profile risks irreproducible biological outcomes.

Product-Specific Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one


Lipophilicity Differentiation: 4-Bromo vs. 4-Fluoro and 4-Chloro Analogs

The 4-bromophenyl derivative (LogP 3.74) is 0.27 log units more lipophilic than the 4-fluorophenyl analog (LogP 3.47) , a difference that typically corresponds to a ~1.9-fold increase in membrane partitioning. It is 0.24 log units less lipophilic than the 4-chlorophenyl analog (LogP 3.98) , providing an intermediate lipophilicity profile that may balance permeability with metabolic stability in cellular assays.

Lipophilicity LogP SAR

Molecular Weight and Heavy Atom Effect: Bromine vs. Fluorine

With a molecular weight of 308.19 Da , the 4-bromophenyl compound is substantially heavier than the 4-fluorophenyl analog (247.29 Da) and the 4-chlorophenyl analog (263.74 Da) . The bromine atom (atomic number 35) provides significantly greater anomalous scattering for X-ray crystallographic phasing compared to fluorine (atomic number 9) or chlorine (atomic number 17).

Molecular weight Heavy atom effect X-ray crystallography

Tetrahydrobenzothiazolone Scaffold: Validated HDAC Inhibitor Template

The 4,5,6,7-tetrahydrobenzothiazole core has been validated as a productive scaffold for HDAC inhibitor design. Sun et al. (2021) demonstrated that sixteen hydroxamic acid-based HDAC inhibitors built on this core exhibited potent HDAC inhibitory activities, with lead compound 6h achieving IC50 values in the low micromolar range against seven human cancer cell lines and significant in vivo antitumor efficacy in an A549 zebrafish xenograft model [1]. While the specific 4-bromophenyl derivative was not among the sixteen compounds tested, the study establishes that the tetrahydrobenzothiazolone scaffold—shared by the target compound—is capable of delivering pan-HDAC inhibition (HDAC2 and HDAC6 engagement confirmed by docking) [1].

HDAC inhibition Antitumor Scaffold validation

Synthetic Versatility: Bromine as a Handle for Cross-Coupling Chemistry

The 4-bromophenyl substituent provides a reactive aryl bromide handle amenable to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) [1]. In contrast, the 4-fluoro analog is essentially inert under standard cross-coupling conditions, while the 4-chloro analog typically requires more forcing conditions or specialized ligands [2]. The aryl bromide reactivity of the target compound enables late-stage diversification of the 2-aryl position without disturbing the tetrahydrobenzothiazolone core.

Cross-coupling Suzuki Buchwald-Hartwig Building block

Regioisomeric Specificity: 4-Bromo vs. 2-Bromo Positioning

The 4-bromophenyl isomer (CAS 1258649-65-8) places the bromine atom at the para position of the phenyl ring, whereas the 2-bromophenyl regioisomer (CAS 1308647-56-4) positions bromine at the ortho position . Despite sharing identical molecular formula (C13H10BrNOS), molecular weight (308.19 Da), and predicted LogP (3.74) , these regioisomers present distinct steric and electronic environments at the 2-aryl position. The para-bromo substitution preserves a linear molecular geometry conducive to binding in narrow hydrophobic pockets, while ortho substitution introduces steric clash that can abrogate target engagement.

Regioisomer SAR Molecular recognition

Optimal Research and Industrial Application Scenarios for 2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one


HDAC Inhibitor Lead Optimization via 2-Aryl SAR Exploration

Medicinal chemistry teams developing tetrahydrobenzothiazole-based HDAC inhibitors can use the 4-bromophenyl derivative as a starting point for systematic SAR at the 2-aryl position. The scaffold has been validated by Sun et al. (2021), whose lead compound 6h demonstrated pan-HDAC inhibition with low micromolar antiproliferative activity across seven cancer cell lines [1]. The 4-bromophenyl compound occupies a LogP of 3.74 , providing a balanced lipophilicity entry point between the more polar 4-fluoro (LogP 3.47) and more lipophilic 4-chloro (LogP 3.98) analogs.

Structural Biology: Ligand-Protein Co-Crystallization with Anomalous Scattering

The bromine atom (Z=35) in the 4-bromophenyl derivative provides strong anomalous scattering for experimental X-ray crystallographic phasing (SAD/MAD). With MW 308.19 Da [1], the compound is substantially heavier than the 4-fluoro (247.29 Da) and 4-chloro (263.74 Da) analogs, offering superior phasing power. This makes it the preferred choice for determining high-resolution ligand-bound structures of HDAC enzymes or other targets where unambiguous electron density for the ligand is critical.

Focused Compound Library Synthesis via Late-Stage Diversification

As an aryl bromide building block available in stock (Chemspace CSSB00000751420) [1], the 4-bromophenyl compound enables rapid parallel synthesis of diverse 2-aryl analogs through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. This late-stage diversification strategy is not feasible with the 4-fluoro analog (C-F bond inert to cross-coupling) and requires harsher conditions with the 4-chloro analog. The tetrahydrobenzothiazolone core remains intact during these transformations, allowing generation of focused libraries for HDAC or kinase screening.

Regioisomer-Controlled Binding Mode Studies

The para-bromophenyl geometry of this compound (CAS 1258649-65-8) [1] ensures a linear molecular shape that fits narrow hydrophobic binding pockets, in contrast to the ortho-bromophenyl regioisomer (CAS 1308647-56-4) which introduces steric clash . Researchers conducting structure-activity relationship studies requiring precise spatial orientation of the 2-aryl substituent should specifically procure the 4-bromo regioisomer to avoid confounding steric effects that are indistinguishable by bulk properties (identical LogP and MW).

Quote Request

Request a Quote for 2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.